2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyimino group and a triazole ring, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a hydroxyimino precursor and a triazole derivative. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of triazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid exerts its effects involves its interaction with molecular targets through its hydroxyimino and triazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)butanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)pentanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)hexanoic acid
Uniqueness
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific chain length and the positioning of the hydroxyimino and triazole groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in certain applications.
Eigenschaften
Molekularformel |
C5H6N4O3 |
---|---|
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H6N4O3/c10-5(11)4(8-12)1-3-2-6-9-7-3/h2,12H,1H2,(H,10,11)(H,6,7,9)/b8-4- |
InChI-Schlüssel |
PMFKQZGFOMVNMB-YWEYNIOJSA-N |
Isomerische SMILES |
C1=NNN=C1C/C(=N/O)/C(=O)O |
Kanonische SMILES |
C1=NNN=C1CC(=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.